molecular formula C4H10ClNO B569992 Morpholine-d8 Hydrochloride CAS No. 1107650-56-5

Morpholine-d8 Hydrochloride

Cat. No.: B569992
CAS No.: 1107650-56-5
M. Wt: 131.629
InChI Key: JXYZHMPRERWTPM-PHHTYKMFSA-N
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Description

Morpholine-d8 Hydrochloride is a deuterated form of morpholine, where eight hydrogen atoms are replaced by deuterium. This compound is a colorless crystalline solid with a slight peculiar odor. It is primarily used as an isotopic marker in nuclear magnetic resonance spectroscopy due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholine-d8 Hydrochloride is synthesized by reacting morpholine with deuterated aluminum, followed by a reaction with hydrochloric acid. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent contamination and ensure high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and yield. The final product is purified through crystallization and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Morpholine-d8 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Morpholine-d8 Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine-d8 Hydrochloride involves its role as an isotopic marker. In nuclear magnetic resonance spectroscopy, the deuterium atoms in this compound provide distinct signals that help in the calibration and quantification of other compounds. This ensures accurate and reliable analysis in various research applications .

Comparison with Similar Compounds

Uniqueness: Morpholine-d8 Hydrochloride is unique due to its deuterium content, which makes it an invaluable tool in nuclear magnetic resonance spectroscopy. Its ability to provide distinct signals without interfering with the sample being analyzed sets it apart from other similar compounds .

Biological Activity

Morpholine-d8 hydrochloride is a deuterated form of morpholine hydrochloride, where eight hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it valuable in various scientific applications, particularly in mass spectrometry. The compound's biological activity has garnered attention due to its interactions with various biomolecules, enzymes, and its potential therapeutic applications.

Biological Activity Overview

This compound exhibits significant biological activity, particularly as an inhibitor of enzymes involved in various biochemical pathways. Its interactions can lead to alterations in cellular processes, making it relevant in fields like pharmacology and biochemistry.

  • Enzyme Inhibition : Morpholine-d8 has been shown to inhibit key enzymes such as succinate dehydrogenase, which is crucial for cellular respiration. This inhibition affects the conversion of succinate to fumarate, disrupting the citric acid cycle and energy production within cells.
  • Fungal Enzyme Targeting : Similar to its parent compound, morpholine, morpholine-d8 is effective against fungal enzymes like D14 reductase and D7-D8 isomerase. These enzymes are vital for sterol synthesis in fungi, and their inhibition can lead to compromised cell membrane integrity and viability.
  • Neuropharmacological Effects : Morpholine derivatives have been implicated in modulating receptors related to mood disorders and neurodegenerative diseases. For instance, they may influence pathways associated with Parkinson’s disease and Alzheimer's disease by targeting specific receptors and enzymes involved in these conditions .

1. Anticancer Activity

A study investigated the antiproliferative effects of morpholine derivatives against human ovarian cancer cell lines (A2780 and A2780cis). The results demonstrated significant cytotoxicity, suggesting that morpholine-d8 may play a role in cancer therapy by inhibiting tumor growth through enzyme interaction .

2. Antibacterial Properties

Research on morpholine derivatives indicated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship studies revealed that modifications in the morpholine ring could enhance antimicrobial efficacy .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeEffectReference
Enzyme InhibitionSuccinate DehydrogenaseInhibition of energy production
Anticancer ActivityHuman Ovarian Cancer CellsSignificant cytotoxicity
Antibacterial ActivityStaphylococcus aureusAntibacterial effect
NeuropharmacologicalVarious CNS ReceptorsModulation of mood disorders

Pharmacokinetics and Metabolism

This compound is metabolized through pathways involving morpholine monooxygenase, which catalyzes its conversion into various metabolites. The presence of deuterium alters the metabolic profile compared to non-deuterated morpholine, impacting its pharmacokinetic properties.

Transport and Distribution

The compound's small size and polar nature facilitate its diffusion across cell membranes. Studies indicate that morpholine-d8 tends to accumulate in specific cellular organelles such as lysosomes and mitochondria, which may influence its biological effects.

Temporal Effects

Research shows that the stability of this compound under laboratory conditions allows for consistent results over time. Its degradation rates are critical for understanding its long-term effects on cellular functions.

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high isotopic purity (>98 atom% D) in Morpholine-d8 Hydrochloride?

  • Methodological Answer : Synthesis typically involves deuterium exchange reactions or catalytic deuteration of morpholine precursors under controlled conditions (e.g., using D₂O or deuterated reagents). Post-synthesis, purification via recrystallization or column chromatography ensures isotopic purity. Isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm ≥98 atom% D .

Q. Which analytical techniques are critical for assessing the chemical and isotopic purity of this compound?

  • Methodological Answer :

  • Titration : Acid-base titration (e.g., with NaOH) quantifies hydrochloride content, as described in pharmacopeial methods .
  • NMR : ¹H and ²H NMR distinguish protonated vs. deuterated positions, with absence of residual protio-morpholine peaks confirming isotopic purity .
  • LC-MS : High-resolution MS detects isotopic patterns and verifies molecular weight (131.62 g/mol for C₄D₈H₃NO·HCl) .

Q. What are optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Periodic reanalysis via NMR or MS is recommended to monitor deuterium retention over time .

Advanced Research Questions

Q. How does deuterium substitution in this compound impact its use as a kinetic isotope effect (KIE) probe in reaction mechanisms?

  • Methodological Answer : Deuterium alters bond dissociation energies, slowing reaction rates at deuterated sites. Researchers employ comparative kinetics (e.g., HPLC monitoring of protio vs. deuterated analogs) to quantify KIE. Contradictory data may arise from solvent exchange or incomplete deuteration, necessitating cross-validation via isotopic tracing .

Q. What strategies mitigate deuterium loss during in vivo pharmacokinetic studies using this compound?

  • Methodological Answer :

  • Stabilization : Use deuterium-retentive solvents (e.g., D₂O-based buffers) and avoid high-temperature incubation.
  • Analytical Controls : Combine LC-MS/MS with stable isotope-labeled internal standards to correct for deuterium exchange in biological matrices .

Q. How can researchers resolve discrepancies between NMR and MS data when quantifying deuterium content?

  • Methodological Answer :

  • NMR Limitations : Signal splitting from residual protons may underestimate deuterium incorporation. Use ²H-NMR or heteronuclear 2D experiments for clarity.
  • MS Calibration : Employ deuterated calibration standards to minimize ionization bias. Cross-check with elemental analysis for total deuterium .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuteriomorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H/i1D2,2D2,3D2,4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYZHMPRERWTPM-PHHTYKMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678651
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107650-56-5
Record name (2,2,3,3,5,5,6,6-~2~H_8_)Morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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